4-Ethoxybenzhydrazide
Overview
Description
The compound 4-Ethoxybenzhydrazide is a derivative of benzhydrazide with an ethoxy group attached to the para position of the benzene ring. While the provided papers do not directly discuss 4-Ethoxybenzhydrazide, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-Ethoxybenzhydrazide.
Synthesis Analysis
The synthesis of benzhydrazide derivatives typically involves the reaction of an appropriate aldehyde with benzhydrazide. For example, (E)-N'-(4-Benzyloxy-3-methoxybenzylidene)benzohydrazide was prepared by reacting 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide . Similarly, 4-Ethoxybenzhydrazide could be synthesized by condensation of 4-ethoxybenzal
Scientific Research Applications
1. Applications in Metal Complex Synthesis
4-Ethoxybenzhydrazide and its derivatives have shown promise in the synthesis of metal complexes. For instance, research has explored the use of hydrazone-related ligands derived from benzhydrazides in forming various nickel(II) complexes (Vrdoljak et al., 2023). These compounds exhibit diverse nuclearities and geometries, ranging from mononuclear complexes to more complex acetato- and phenoxido-bridged clusters.
2. Role in Solid Phase Microextraction
Benzhydrazide derivatives have been applied in the construction of covalent organic frameworks (COFs) for solid phase microextraction (SPME). This method, using 4-hydroxybenzhydrazide as a modulating agent, has been effective in the extraction of phthalate esters, enhancing extraction efficiency significantly (Guo et al., 2019).
3. Antiparasitic Activity
Some copper(II) complexes containing 4-methoxybenzhydrazide have demonstrated promising in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of traditional antichagasic drugs. These findings open up possibilities for developing new therapeutic agents for Chagas disease (Paixão et al., 2019).
4. Spectroscopic Studies
The use of 4-hydroxybenzhydrazide in spectroscopic studies has provided insights into molecular structures and vibrational frequencies. This compound has been a subject of theoretical studies, aiding in understanding its vibrational spectrum and interactions between molecules (Li et al., 2013).
5. Polymer Synthesis
Research into the synthesis of ordered polymers has incorporated 4-aminobenzhydrazide, demonstrating the potential of benzhydrazide derivatives in the development of novel polymers (Haba et al., 1998).
6. Antimicrobial and Antituberc
ular PropertiesStudies have shown that compounds derived from benzhydrazides, including 4-hydroxybenzhydrazide, exhibit significant antimicrobial and antitubercular activities. This includes their effectiveness against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Tatipamula & Vedula, 2019).
7. Anticancer Activity
Recent studies have explored the synthesis and characterization of hydrazide-hydrazones derived from ethyl paraben, including 4-hydroxybenzhydrazide derivatives. These compounds have been evaluated for anticancer activity, particularly against liver cancer cell lines, demonstrating potential as novel anticancer agents (Han et al., 2020).
8. Crystal Structure Analysis
The synthesis of Schiff bases, such as those incorporating 4-hydroxybenzhydrazide, has facilitated the study of crystal structures. These studies have provided valuable insights into the molecular and crystal structure of these compounds, aiding in understanding their properties and potential applications (Rassem & Nour, 2016).
Safety And Hazards
properties
IUPAC Name |
4-ethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTILZBQLOSDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207302 | |
Record name | 4-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzhydrazide | |
CAS RN |
58586-81-5 | |
Record name | 4-Ethoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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